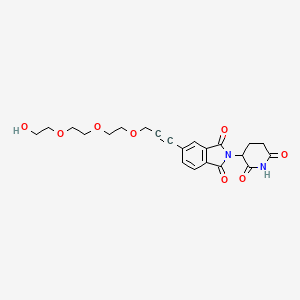

Thalidomide-5'-propargyl-PEG3-OH

Description

Evolution of Therapeutic Modalities: From Occupancy-Driven Pharmacology to Induced Proximity Strategies

Traditional pharmaceuticals largely operate on an "occupancy-driven" model, where a drug must continuously bind to a protein's active site to block its activity. researchgate.netresearchgate.net This approach has limitations, particularly for proteins lacking well-defined binding sites, which constitute a significant portion of the human proteome and have been deemed "undruggable." researchgate.netpharmasalmanac.com

A newer, "event-driven" pharmacology has emerged to overcome these challenges. nih.govutoronto.ca This strategy, known as induced proximity, doesn't require the drug to inhibit the protein directly. Instead, it uses heterobifunctional molecules to bring a target protein and a cellular machine into close proximity to trigger a specific event, such as protein degradation. nih.govnih.govrsc.org This approach offers several advantages, including the potential for catalytic action, where one molecule of a drug can trigger the destruction of multiple target protein molecules, and the ability to target proteins that were previously considered intractable. nih.govrevvity.com

Overview of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology Research

Proteolysis-targeting chimeras (PROTACs) are a prominent class of drugs based on the induced proximity concept. frontiersin.orgoup.com These molecules are designed to hijack the body's own protein disposal system to eliminate specific unwanted proteins. pharmasalmanac.comrevvity.com

PROTACs function by co-opting the ubiquitin-proteasome system (UPS), the cell's natural machinery for degrading damaged or unnecessary proteins. frontiersin.orgresearchgate.net A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, an enzyme that flags proteins for destruction. revvity.comresearchgate.net This induced proximity results in the formation of a ternary complex (E3 ligase-PROTAC-target protein), which facilitates the transfer of ubiquitin molecules to the target protein. frontiersin.orgresearchgate.net The polyubiquitinated protein is then recognized and degraded by the proteasome, a cellular complex that breaks down proteins into smaller pieces. pharmasalmanac.comresearchgate.net

Heterobifunctional degraders like PROTACs are composed of three key components: oup.combiochempeg.com

A ligand for the target protein (the "warhead"): This part of the molecule specifically recognizes and binds to the disease-causing protein of interest. biochempeg.comnih.gov

A ligand for an E3 ubiquitin ligase (the "anchor"): This component recruits an E3 ligase. biochempeg.comnih.gov

A chemical linker: This flexible chain connects the warhead and the anchor, and its length and composition are critical for the stability and efficacy of the PROTAC. nih.govnih.gov

The specific compound, Thalidomide-5'-propargyl-PEG3-OH , is a "degrader building block" that provides two of these three essential components: the E3 ligase ligand and a linker with a reactive group for attaching a warhead. tenovapharma.comsigmaaldrich.com

| Component | Function |

| Target Protein Ligand ("Warhead") | Binds to the specific protein targeted for degradation. |

| E3 Ligase Ligand ("Anchor") | Recruits an E3 ubiquitin ligase. |

| Chemical Linker | Connects the warhead and anchor, influencing stability and degradation efficiency. nih.govprecisepeg.com |

Historical Context of Thalidomide (B1683933) in Chemical Biology

Thalidomide, a drug with a complex history, has been repurposed and has become a cornerstone in the development of modern protein degraders. nih.govnih.gov

Originally marketed as a sedative, thalidomide was later discovered to have immunomodulatory and anti-cancer properties. nih.govnih.gov In 2010, it was discovered that thalidomide exerts its effects by binding to a protein called Cereblon (CRBN). nih.govnih.gov This discovery was a watershed moment, revealing that thalidomide functions as a "molecular glue," inducing the degradation of specific proteins. nih.govrsc.org This new understanding of thalidomide's mechanism of action paved the way for its use in the rational design of targeted protein degraders. researchgate.netresearchgate.net

The discovery that thalidomide binds to Cereblon, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex, made it an invaluable tool for PROTAC development. nih.govrsc.org Derivatives of thalidomide, such as lenalidomide (B1683929) and pomalidomide (B1683931), are now widely used as E3 ligase ligands in PROTACs. nih.gov These molecules serve as the "anchor" to recruit the CRBN E3 ligase to the target protein.

The compound This compound is a prime example of a thalidomide derivative designed for this purpose. It contains the core thalidomide structure to engage CRBN, attached to a linker ready for conjugation to a target protein ligand. tenovapharma.com

The Chemical Composition of this compound

An examination of the name "this compound" reveals its precise chemical structure and intended function as a PROTAC building block:

Thalidomide: This is the foundational component that acts as the Cereblon (CRBN) E3 ligase ligand.

5'-propargyl: This refers to a propargyl group (a three-carbon chain with a carbon-carbon triple bond, also known as an alkyne) attached at the 5-position of the thalidomide phthalimide (B116566) ring. This alkyne serves as a reactive "handle" for "click chemistry," a highly efficient chemical reaction used to attach the linker to a warhead ligand. medchemexpress.commedchemexpress.com

PEG3: This indicates a linker composed of three polyethylene (B3416737) glycol (PEG) units. PEG linkers are commonly used in PROTACs because they are flexible and can improve the solubility and cell permeability of the final molecule. biochempeg.comnih.govjenkemusa.com

OH: This denotes a terminal hydroxyl group, which can also be used as a point of attachment for further chemical modifications.

Table of Compound Properties

| Property | Description |

| Molecular Formula | C22H24N2O8 |

| Molecular Weight | 444.44 g/mol |

| Function | Degrader building block for PROTAC synthesis. tenovapharma.com |

| Key Features | Contains a CRBN ligand (Thalidomide), a PEG linker, and a propargyl group for click chemistry. tenovapharma.com |

Structure

3D Structure

Properties

Molecular Formula |

C22H24N2O8 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]prop-1-ynyl]isoindole-1,3-dione |

InChI |

InChI=1S/C22H24N2O8/c25-7-9-31-11-13-32-12-10-30-8-1-2-15-3-4-16-17(14-15)22(29)24(21(16)28)18-5-6-19(26)23-20(18)27/h3-4,14,18,25H,5-13H2,(H,23,26,27) |

InChI Key |

HEJNYUVKUJFKRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCO |

Origin of Product |

United States |

The Role of Thalidomide 5 Propargyl Peg3 Oh As a Cereblon E3 Ligase Ligand Building Block

Structural Modification for PROTAC Applications: Strategic Positioning of the Propargyl Moiety and PEG Linker

The design of Thalidomide-5'-propargyl-PEG3-OH as a Cereblon E3 ligase ligand building block is a strategic endeavor aimed at optimizing its function in PROTACs. The key to its utility lies in the careful placement of the propargyl moiety and the polyethylene (B3416737) glycol (PEG) linker. The propargyl group is intentionally positioned at a site on the thalidomide (B1683933) scaffold known not to substantially interfere with its binding to Cereblon. rndsystems.com This ensures that the primary function of the thalidomide component—recruiting the CRBN E3 ligase—remains intact. medchemexpress.com

The incorporation of a PEG linker serves multiple purposes in PROTAC design. The PEG3 linker in this compound provides a flexible spacer that connects the Cereblon ligand to a ligand for the target protein of interest. jenkemusa.com This flexibility is crucial for allowing the PROTAC molecule to adopt the optimal conformation for the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein. precisepeg.com

Functionalization for Bioconjugation Strategies

The chemical architecture of this compound is specifically tailored for ease of use in bioconjugation, the process of chemically linking molecules to biomolecules. This is primarily achieved through the terminal propargyl group and the PEG linker.

The terminal propargyl group, an alkyne, is a key functional handle that enables the straightforward assembly of PROTACs using a highly efficient and specific reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". rndsystems.comaxispharm.combroadpharm.com This reaction allows for the rapid and reliable conjugation of the thalidomide-based building block to a target protein ligand that has been functionalized with an azide (B81097) group. medchemexpress.commedchemexpress.com The result is the formation of a stable triazole linkage, effectively creating the final heterobifunctional PROTAC molecule. medchemexpress.com The CuAAC reaction is known for its high yield, selectivity, and compatibility with a wide range of functional groups, making it an ideal method for the synthesis of complex molecules like PROTACs. medchemexpress.com

The PEG3 linker in this compound plays a multifaceted role in the construction and function of PROTACs. jenkemusa.commedchemexpress.com PEG linkers are among the most commonly used linkers in PROTAC design for several reasons. biochempeg.com

Linker Length and Flexibility: The length of the linker is a critical parameter that influences the efficiency of target protein degradation. jenkemusa.combiochempeg.com The PEG3 linker provides a specific length and degree of flexibility that can be optimal for the formation of a productive ternary complex. precisepeg.com The ability to easily vary the length of the PEG linker by using different PEG building blocks allows for the systematic optimization of PROTAC performance. biochempeg.com

Ternary Complex Stability: The linker is not just a passive spacer; its composition and flexibility can significantly impact the stability of the ternary complex (E3 ligase-PROTAC-target protein). precisepeg.com A well-designed linker, such as the PEG3 linker, helps to correctly orient the two ligands for optimal protein-protein interactions within the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. ub.edu

Utility as a Degrader Building Block in Chemical Probe Development for Targeted Protein Degradation

Beyond its direct application in the synthesis of therapeutic PROTACs, this compound is a valuable tool for the development of chemical probes. tenovapharma.com These probes are essential for studying the biology of targeted protein degradation and for validating new protein targets. For instance, a fluorescent dye can be attached to the propargyl group, creating a fluorescently labeled thalidomide derivative. nih.gov

Such probes can be used in various assays to:

Characterize Ligand Binding: Fluorescent probes allow for the sensitive and quantitative measurement of the binding affinity of new ligands to Cereblon. nih.gov

Visualize Cellular Uptake and Localization: By using microscopy techniques, researchers can visualize the uptake of the probe into cells and its subcellular localization.

Facilitate High-Throughput Screening: Fluorescent probes are amenable to high-throughput screening formats, enabling the rapid identification of new Cereblon ligands from large chemical libraries. nih.gov

The availability of well-characterized degrader building blocks like this compound accelerates the discovery and development of new molecular glue degraders and PROTACs for a wide range of diseases. sigmaaldrich.comnih.gov

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Function | Degrader building block | tenovapharma.com |

| Ligand | Cereblon (CRBN) E3 Ligase Ligand | rndsystems.commedchemexpress.com |

| Linker | PEG3 | jenkemusa.commedchemexpress.com |

| Functional Group | Propargyl (Alkyne) | rndsystems.comaxispharm.com |

| Application | PROTAC Synthesis, Chemical Probe Development | tenovapharma.comsigmaaldrich.com |

Table 2: Components and their Functions in this compound

| Component | Function in PROTACs | Source |

|---|---|---|

| Thalidomide moiety | Binds to Cereblon (CRBN) E3 ubiquitin ligase. | nih.govrndsystems.com |

| Propargyl group | Enables conjugation to a target protein ligand via click chemistry (CuAAC). | rndsystems.commedchemexpress.com |

| PEG3 linker | Provides optimal spacing and flexibility for ternary complex formation, improves solubility. | jenkemusa.comprecisepeg.combiochempeg.com |

Molecular Mechanism of Cereblon Engagement by Thalidomide 5 Propargyl Peg3 Oh in Protein Degradation Systems

Cereblon (CRBN) as the E3 Ubiquitin Ligase Substrate Receptor

Cereblon is a pivotal component of the Cullin-RING E3 ubiquitin ligase family, where it serves as a substrate receptor. Its interaction with specific ligands, such as thalidomide (B1683933) and its derivatives, is fundamental to the targeted protein degradation machinery.

The CRL4^CRBN E3 ubiquitin ligase complex is a multi-subunit machinery responsible for catalyzing the transfer of ubiquitin to substrate proteins, marking them for degradation by the 26S proteasome. nih.govyoutube.com The core components of this complex are:

Cullin 4 (CUL4A or CUL4B): This protein acts as a scaffold, providing the structural backbone for the entire complex. nih.gov It brings together the other components into a functional unit.

DNA Damage-Binding Protein 1 (DDB1): DDB1 functions as an adaptor protein, bridging the substrate receptor, Cereblon, to the CUL4 scaffold. nih.govpromega.com

Regulator of Cullins 1 (ROC1, also known as RBX1): This RING finger domain-containing protein is the catalytic core of the complex. It recruits the E2 ubiquitin-conjugating enzyme, which carries the activated ubiquitin. acs.orgnih.gov

Cereblon (CRBN): CRBN is the substrate receptor, responsible for recognizing and binding to specific proteins that are to be ubiquitinated. nih.govacs.org

Under normal physiological conditions, the CRL4^CRBN complex targets endogenous substrates for degradation, playing a role in various cellular processes. biorxiv.org The interaction of thalidomide derivatives with CRBN alters the substrate specificity of the complex, a key feature exploited in therapeutic applications. acs.orgnih.gov

| Component | Function in CRL4^CRBN Complex |

| Cullin 4 (CUL4A/B) | Scaffold protein, provides structural foundation. |

| DDB1 | Adaptor protein, links CRBN to the CUL4 scaffold. |

| ROC1 (RBX1) | Catalytic RING finger protein, recruits E2-ubiquitin conjugate. |

| Cereblon (CRBN) | Substrate receptor, recognizes and binds target proteins. |

Thalidomide and its derivatives, including Thalidomide-5'-propargyl-PEG3-OH, are classified as "molecular glues." nih.govnih.gov They function by inducing a novel protein-protein interaction between CRBN and proteins that are not its natural substrates, termed "neosubstrates." acs.orgnih.gov This process is highly dependent on the specific chemical structure of the thalidomide derivative. researchgate.net

The binding of the thalidomide moiety to CRBN creates a new, composite binding surface on the CRBN protein. nih.gov This neosurface has a high affinity for specific motifs on certain proteins. A well-characterized recognition motif on neosubstrates is a β-hairpin loop containing a critical glycine (B1666218) residue, often referred to as a "G-loop." acs.orgnih.gov

Prominent examples of neosubstrates targeted for degradation by thalidomide derivatives include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors. Their degradation is a key mechanism of action of immunomodulatory drugs (IMiDs) in the treatment of multiple myeloma. nih.govbiorxiv.orgresearchgate.net

Casein Kinase 1α (CK1α): The degradation of this protein is induced by lenalidomide (B1683929) and is important in the treatment of myelodysplastic syndrome with a 5q deletion. promega.comresearchgate.net

SALL4 (Sal-like protein 4): The degradation of this developmental transcription factor is associated with the teratogenic effects of thalidomide. researchgate.net

The propargyl-PEG3-OH linker on this compound is designed for its use in Proteolysis Targeting Chimeras (PROTACs), where it can be further functionalized to link to a ligand for a target protein of interest. biorxiv.org

| Neosubstrate | Biological Role | Relevance of Degradation |

| Ikaros (IKZF1) | Lymphoid transcription factor | Anti-myeloma activity |

| Aiolos (IKZF3) | Lymphoid transcription factor | Anti-myeloma activity |

| Casein Kinase 1α (CK1α) | Serine/threonine kinase | Treatment of del(5q) MDS |

| SALL4 | Developmental transcription factor | Teratogenicity of thalidomide |

Interaction Dynamics of Thalidomide-Based Ligands with Cereblon

The precise molecular interactions between thalidomide derivatives and CRBN are crucial for the induction of neosubstrate degradation. Structural studies have provided detailed insights into this process.

Crystal structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide, and pomalidomide (B1683931) have revealed the molecular basis of their interaction. nih.govnih.gov The thalidomide-binding domain (TBD) of CRBN contains a hydrophobic pocket that accommodates the glutarimide (B196013) ring of the thalidomide derivative. promega.comnih.gov This pocket is characterized by the presence of three key tryptophan residues (the "tri-tryptophan pocket"), which form critical interactions with the ligand. nih.gov

The phthalimide (B116566) portion of the thalidomide molecule is more solvent-exposed and is the primary determinant for the recruitment of specific neosubstrates. The specific chemical modifications on this part of the molecule dictate which neosubstrates will be recognized by the newly formed composite surface.

The binding of a thalidomide derivative to CRBN induces significant conformational changes in the protein. researchgate.netnih.gov CRBN exists in an equilibrium between an "open" and a "closed" conformation. nih.gov Ligand binding stabilizes the closed conformation, which is competent for neosubstrate recruitment. nih.gov

A key element in this conformational change is a "sensor loop" in the TBD. nih.gov In the absence of a ligand, this loop is flexible. Upon ligand binding, the sensor loop adopts a more ordered β-hairpin structure, which contributes to the formation of the neosubstrate binding site. nih.gov This induced-fit mechanism ensures that neosubstrate recruitment is strictly dependent on the presence of the thalidomide-based ligand. nih.gov

Ubiquitination Pathway Modulation by CRBN-Recruiting PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like a thalidomide derivative), a linker, and a ligand for a target protein of interest (POI). nih.govnih.gov CRBN-recruiting PROTACs leverage the CRL4^CRBN complex to induce the degradation of specific POIs.

The PROTAC molecule brings the POI into close proximity with the CRL4^CRBN complex, forming a ternary complex (POI-PROTAC-CRBN). promega.comresearchgate.net This induced proximity allows the E3 ligase to efficiently ubiquitinate the POI. The efficiency of this process is influenced by the stability and conformation of the ternary complex, which is in turn affected by the nature of the linker and the specific interactions between the POI and CRBN. nih.gov

Role of Ubiquitin-Activating (E1) and Conjugating (E2) Enzymes in the Pathway

The degradation process initiated by the engagement of a PROTAC containing the this compound moiety begins with the activation of ubiquitin, a small regulatory protein. This first step is catalyzed by a ubiquitin-activating enzyme, known as E1. researchgate.net In an ATP-dependent reaction, the E1 enzyme forms a high-energy thioester bond between its own catalytic cysteine residue and the C-terminal glycine of a ubiquitin molecule. nih.govnih.gov This activation is a crucial prerequisite for all subsequent ubiquitination events. researchgate.net The human genome encodes for one major E1 enzyme that serves the entire ubiquitin system, highlighting its central role. wikipedia.org

Once activated, the ubiquitin is transferred from the E1 enzyme to a ubiquitin-conjugating enzyme, or E2. wikipedia.org This transfer occurs through a trans-thioesterification reaction, where the activated ubiquitin is passed to a cysteine residue within the E2 enzyme. Unlike the single primary E1 enzyme, there are dozens of different E2 enzymes in human cells. researchgate.net These E2 enzymes work in concert with E3 ligases to determine which substrate gets ubiquitinated and can influence the type of polyubiquitin (B1169507) chain that is formed on the target protein. wikipedia.orgnih.gov While E2 enzymes carry the activated ubiquitin, they generally lack the ability to recognize specific protein substrates on their own, a function fulfilled by E3 ligases.

| Enzyme Class | Name | Function in Ubiquitination |

| E1 | Ubiquitin-Activating Enzyme | Activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond. nih.gov |

| E2 | Ubiquititin-Conjugating Enzyme | Receives activated ubiquitin from E1 and transfers it to a substrate in conjunction with an E3 ligase. wikipedia.org |

E3 Ligase-Mediated Ubiquitin Transfer and Polyubiquitination of Target Proteins

The specificity of targeted protein degradation is conferred by the E3 ubiquitin ligases. wikipedia.org In this system, the thalidomide portion of this compound acts as a molecular glue, binding specifically to Cereblon (CRBN). nih.govnih.gov CRBN itself is a substrate receptor component of a larger multi-protein E3 ligase complex known as CRL4CRBN, which also includes Cullin-4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1, also known as RBX1). nih.govguidetoimmunopharmacology.orgwikipedia.org

The binding of the thalidomide moiety to CRBN effectively "hijacks" the CRL4CRBN E3 ligase complex. frontiersin.org When incorporated into a PROTAC, this complex is brought into close proximity with a target protein of interest. The E3 ligase then functions as a scaffold, recruiting an E2 enzyme loaded with activated ubiquitin. nih.govwikipedia.org The CRL4CRBN complex, being a RING-type E3 ligase, facilitates the direct transfer of ubiquitin from the E2 enzyme to one or more lysine (B10760008) residues on the surface of the target protein. nih.govwikipedia.org

This process is repeated multiple times, adding successive ubiquitin molecules to the previously attached ones. This results in the formation of a polyubiquitin chain on the substrate protein. frontiersin.org Chains linked through the lysine 48 (K48) residue of ubiquitin are the canonical signal that marks a protein for degradation by the proteasome. wikipedia.org The formation of this polyubiquitin tag is the critical step that seals the fate of the target protein.

| Component | Description | Role in Ubiquitin Transfer |

| Thalidomide Moiety | The CRBN-binding part of the molecule. | Recruits the CRL4CRBN E3 ligase complex. nih.govnih.gov |

| Cereblon (CRBN) | A substrate receptor for the CRL4 E3 ligase. guidetoimmunopharmacology.org | Binds the thalidomide moiety and alters substrate specificity to recognize a new target (neosubstrate). nih.govembopress.org |

| CRL4CRBN Complex | A multi-subunit E3 ubiquitin ligase. nih.gov | Facilitates the transfer of ubiquitin from an E2 enzyme to lysine residues on the target protein. nih.govwikipedia.org |

| Polyubiquitin Chain | A chain of ubiquitin molecules attached to the target. | Acts as a degradation signal recognized by the proteasome. wikipedia.org |

Proteasomal Degradation of Ubiquitinated Substrates

The final step in this targeted pathway is the destruction of the polyubiquitinated protein by the 26S proteasome. nih.gov The proteasome is a large, multi-catalytic protease complex responsible for degrading the majority of intracellular proteins in eukaryotes. nih.gov The polyubiquitin chain, particularly the K48-linked variety, serves as a high-affinity recognition signal for specific receptors on the regulatory particle of the 26S proteasome. wikipedia.org

Once the tagged protein binds to the proteasome, the polyubiquitin chain is typically removed and the ubiquitin monomers are recycled for future use. The proteasome then unfolds the condemned protein in an ATP-dependent process and feeds it into its central catalytic core. Inside the core, the protein is cleaved into small peptides, typically 7-9 amino acids in length. These peptides are then released into the cytosol, where they can be further broken down into individual amino acids. This irreversible degradation of the target protein is the ultimate outcome of the molecular mechanism initiated by the engagement of Cereblon. nih.gov

Synthetic Strategies and Rational Design Considerations for Thalidomide 5 Propargyl Peg3 Oh Analogues and Protacs

Chemical Synthesis of the Thalidomide-5'-propargyl-PEG3-OH Core Structure

The synthesis of the this compound core structure is a key step in the creation of certain PROTACs. This component incorporates a derivative of thalidomide (B1683933), which functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govjst.go.jp The synthesis generally involves modifying the thalidomide molecule to introduce a linker attachment point.

A common strategy for synthesizing thalidomide derivatives involves the reaction of a substituted phthalic anhydride (B1165640) with glutamine. google.com For the specific synthesis of this compound, a multi-step process is required. This would likely begin with the synthesis of a thalidomide derivative bearing a reactive group, such as a hydroxyl or amino group, at the 5-position of the phthalimide (B116566) ring. This functionalized thalidomide can then be coupled to a propargyl-PEG3-OH linker. The propargyl group provides a terminal alkyne, a crucial functional handle for subsequent "click chemistry" reactions, while the PEG3 (triethylene glycol) portion of the linker enhances solubility and provides appropriate spacing. precisepeg.combiochempeg.com The terminal hydroxyl group (-OH) on the PEG linker can be further modified or used as is, depending on the desired final PROTAC structure.

Alternatively, a solid-phase synthesis approach can be employed for the construction of thalidomide-based PROTACs. rsc.org This method utilizes a resin pre-loaded with a thalidomide moiety and a linker, allowing for a more streamlined and rapid assembly of the final PROTAC molecule by conjugating different protein kinase inhibitors. rsc.org

Bioconjugation Methodologies for PROTAC Assembly

The assembly of a functional PROTAC from its constituent parts—the POI-binding ligand, the E3 ligase ligand (like this compound), and the linker—relies on efficient and reliable bioconjugation techniques. "Click chemistry" has emerged as a particularly powerful tool in this context, offering high yields, mild reaction conditions, and excellent functional group tolerance. medchemexpress.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and is widely used in PROTAC synthesis. researchgate.net This reaction facilitates the rapid and efficient ligation of an azide-functionalized component with an alkyne-functionalized component to form a stable triazole ring. rsc.org In the context of this compound, the terminal alkyne of the propargyl group serves as a ready handle for CuAAC.

This methodology allows for a modular and combinatorial approach to PROTAC library synthesis. rsc.orgnih.gov By preparing a set of azide-modified POI ligands and reacting them with an alkyne-bearing E3 ligase ligand-linker conjugate like this compound, a diverse range of PROTACs can be rapidly generated and screened for optimal degradation activity. rsc.org The CuAAC reaction is known for its high efficiency and specificity, proceeding under mild conditions that are compatible with complex biological molecules. nih.gov

Recent advancements have focused on optimizing the catalytic system for CuAAC, including the development of novel copper(I) catalysts and ligands that enhance reaction rates and stability. nih.gov These improvements further solidify the role of CuAAC as a premier tool for the assembly of PROTACs.

While CuAAC is highly effective, the exploration of alternative and orthogonal click chemistry reactions provides greater flexibility and expands the toolkit for PROTAC synthesis. rsc.org Orthogonal reactions are those that can be performed in the presence of each other without interference, allowing for the sequential or simultaneous assembly of multiple components.

One notable alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC reactions utilize strained cyclooctynes, which react with azides without the need for a copper catalyst, thereby avoiding potential cytotoxicity associated with copper. youtube.com This makes SPAAC particularly suitable for applications in living systems.

Another powerful reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene. researchgate.netcomporgchem.com This reaction is exceptionally fast and bioorthogonal. The concept of in-cell click-formed proteolysis-targeting chimeras (CLIPTACs) leverages such reactions, where two smaller, more cell-permeable precursors are administered and then assemble into the active PROTAC within the cell. acs.org

Other orthogonal coupling strategies, such as those involving hydrazide/aldehyde condensation to form acylhydrazones or ortho-phthalaldehyde/amine reactions to yield phthalimidines, are also being explored to create diverse PROTAC architectures. tandfonline.com The development of reversible covalent assembly methods, like those using iminoboronates, offers another innovative approach to in-situ PROTAC formation. researchgate.net

Linker Design Principles in PROTAC Development Utilizing Polyethylene (B3416737) Glycol (PEG) Moieties

The linker is a critical component of a PROTAC, significantly influencing its biological activity and physicochemical properties. nih.govnih.gov Polyethylene glycol (PEG) linkers are among the most commonly used motifs in PROTAC design, with over half of reported PROTACs incorporating them. biochempeg.com

The length and composition of the linker have a profound impact on the efficacy of a PROTAC. nih.govresearchgate.net The linker must be of an optimal length to facilitate the productive formation of a ternary complex between the target protein and the E3 ligase. nih.govrsc.org A linker that is too short may prevent the two proteins from coming together effectively, while a linker that is too long might lead to unproductive binding or a "hook effect," where binary complexes are favored over the desired ternary complex. researchgate.net

The composition of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. researchgate.netacs.org PEG linkers, being hydrophilic, can significantly improve the aqueous solubility of PROTAC molecules, which is often a challenge due to their high molecular weight and lipophilicity. precisepeg.combiochempeg.comresearchgate.net However, the flexibility of PEG linkers can also be a double-edged sword. While flexibility can aid in the formation of the ternary complex, excessive flexibility may lead to a more dynamic and less stable complex, potentially reducing the efficiency of ubiquitination. researchgate.net The introduction of more rigid elements, such as piperazine (B1678402) or piperidine (B6355638) rings, into the linker can help to pre-organize the PROTAC into a more active conformation. precisepeg.comnih.gov

The following table summarizes the impact of linker properties on PROTAC performance:

| Linker Property | Influence on PROTAC Characteristics |

| Length | Affects the formation and stability of the ternary complex. Optimal length is crucial for degradation efficacy. nih.govrsc.org |

| Composition (e.g., PEG vs. Alkyl) | Impacts solubility, cell permeability, and metabolic stability. precisepeg.comacs.org PEG linkers enhance hydrophilicity. biochempeg.com |

| Flexibility vs. Rigidity | Flexible linkers (e.g., PEG, alkyl chains) can facilitate ternary complex formation, while rigid linkers (e.g., containing rings) can improve potency and conformational restriction. precisepeg.comresearchgate.net |

| Attachment Points | The points at which the linker is connected to the POI and E3 ligase ligands are critical for optimal protein-protein interactions within the ternary complex. explorationpub.comnih.gov |

This table is interactive. Click on the headers to sort.

The points at which the linker is attached to the POI-binding ligand and the E3 ligase ligand are critical for achieving optimal degradation. explorationpub.com The choice of attachment site should be guided by an understanding of the solvent-exposed areas of the ligands when bound to their respective proteins. explorationpub.com An improperly placed linker can sterically hinder the formation of the ternary complex or orient the E3 ligase in a way that is not conducive to efficient ubiquitin transfer.

For thalidomide-based PROTACs, studies have shown that the position of linker attachment on the phthalimide ring significantly influences the stability of the PROTAC and its ability to degrade neosubstrates of CRBN. nih.gov For instance, attaching the linker at different positions can either promote or diminish the degradation of known CRBN neosubstrates like IKZF1. nih.gov Therefore, a careful, empirical optimization of the linker attachment points is often necessary for each specific POI-E3 ligase pair to ensure the formation of a productive ternary complex that leads to selective and efficient degradation of the target protein. nih.gov

Rational Design Approaches for CRBN-Based PROTACs

Rational design of CRBN-based PROTACs focuses on optimizing the three key components of the molecule: the CRBN ligand, the linker, and the warhead that binds the protein of interest (POI). The goal is to promote the formation of a stable and productive ternary complex (POI-PROTAC-CRBN) that facilitates the efficient transfer of ubiquitin to the target protein, marking it for proteasomal degradation. nih.gov The chemical structure of the linker and its attachment point to the CRBN ligand are not merely spacers; they are critical determinants of the ternary complex's geometry and stability, which in turn govern the PROTAC's efficacy and selectivity. medchemexpress.com

The use of thalidomide derivatives as the CRBN-recruiting element is widespread due to their favorable drug-like properties. tenovapharma.com However, the design process must carefully consider how modifications to this core scaffold influence biological activity.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing PROTACs. These studies systematically modify the structure of the PROTAC and evaluate the impact on degradation performance, typically measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. For CRBN-based PROTACs, SAR exploration focuses heavily on the CRBN ligand and the connecting linker.

Ligand and Attachment Point Optimization: The point at which the linker is attached to the thalidomide scaffold is a critical design choice. The two primary positions explored on the phthalimide ring are the C4 and C5 positions. Research has shown that this choice can significantly influence the degradation profile, including off-target effects. For instance, pomalidomide-based PROTACs with a linker at the C5 position have been shown to minimize the unwanted degradation of neo-substrates like zinc-finger transcription factors, an effect more commonly observed with C4-linked analogues. biochempeg.com This highlights that the linker vector emanating from the CRBN ligand dictates the orientation of the recruited target protein, influencing substrate specificity.

| Linker Attachment Point | Key SAR Findings | Impact on PROTAC Activity | Reference |

|---|---|---|---|

| C4-Position (Phthalimide Ring) | Commonly used attachment point. Can be achieved via reaction with 4-fluorothalidomide or Sonogashira coupling with 4-halothalidomide derivatives. nih.gov | Effective for degrading many target proteins, but can be associated with off-target degradation of endogenous CRBN neo-substrates (e.g., zinc-finger proteins). | biochempeg.com |

| C5-Position (Phthalimide Ring) | An alternative vector for the linker. Synthesis can proceed through 5-aminothalidomide or 5-fluorothalidomide intermediates. nih.gov | Can reduce off-target activity and provides a different trajectory for the linker, potentially enabling the formation of more stable or productive ternary complexes for specific targets. | biochempeg.com |

Linker Optimization: The linker itself is a major driver of PROTAC potency and selectivity. Its properties—length, composition, and rigidity—must be empirically optimized for each new target protein. rsc.org

Length: The linker must be long enough to span the distance between the CRBN and target protein binding pockets without inducing steric strain, yet not so long that the entropic cost of constraining its flexibility prevents efficient ternary complex formation. medchemexpress.com Studies on Bruton's tyrosine kinase (BTK) degraders found that PROTACs with very short linkers had impaired binding affinity, while those with longer PEG linkers were potent degraders. medchemexpress.com

Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability. The most common linkers are based on PEG or alkyl chains. medchemexpress.com While PEG linkers enhance solubility, they can also lead to higher molecular weight and flexibility. In some cases, replacing PEG units with alkyl chains has altered degradation efficiency, suggesting that the linker's atoms can form specific, beneficial interactions within the ternary complex. rsc.org

Rigidity: Introducing rigid elements, such as alkynes or aromatic rings, into the linker can constrain its conformational freedom. This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially improving degradation potency. medchemexpress.com

| Linker Property | Effect on PROTAC Efficacy | Example Research Finding | Reference |

|---|---|---|---|

| Length | Optimal length is target-dependent; a difference of a few atoms can switch selectivity or abolish activity. | An increase of just three atoms in a lapatinib-based PROTAC linker switched its selectivity from dual EGFR/HER2 to EGFR-only. | medchemexpress.com |

| Composition | Impacts solubility, permeability, and potential for specific interactions. | In one study, replacing a nine-atom alkyl linker with a three-unit PEG linker between VHL and CRBN ligands led to weaker CRBN degradation, indicating the linker's composition was critical. | rsc.org |

| Rigidity | Can improve ternary complex stability and cell activity by reducing the entropic cost of binding. | Replacing a flexible amine connection with a rigid alkyne in a PROTAC led to enhanced cell growth inhibition in cancer cell lines. | medchemexpress.com |

Given the empirical nature of linker optimization, computational modeling and structural biology have become indispensable tools for the rational design of PROTACs. nih.gov They provide crucial insights into the formation and stability of the ternary complex, accelerating the design-build-test-analyze cycle.

Structural Biology: High-resolution crystal structures of ternary complexes are the gold standard for understanding PROTAC-mediated protein degradation. Although challenging to obtain due to the size and transient nature of the complex, solved structures have provided invaluable information. For example, the crystal structure of the CRBN-lenalidomide-CK1α complex revealed the specific protein-protein interactions induced by the molecular glue. Similarly, structures of VHL-based PROTACs, such as VHL-MZ1-BRD4, have shown how the PROTAC and linker nestle between the two proteins, creating a new protein-protein interface and highlighting how the linker itself can form productive contacts. These structural blueprints allow for targeted modifications to improve potency and selectivity.

Computational Modeling: In the absence of crystal structures, computational approaches are used to predict and analyze ternary complexes. These methods help prioritize which PROTAC analogues to synthesize and test.

Ternary Complex Modeling: A common strategy involves docking the two binary complexes (e.g., CRBN-thalidomide and POI-warhead) and then using modeling software to explore viable linker conformations that connect them. This generates an ensemble of possible ternary complex structures. medchemexpress.com

Predicting Degradation Efficiency: Once a model of the ternary complex is built, it can be analyzed to predict its likelihood of success. A key factor is the positioning of surface-accessible lysine (B10760008) residues on the target protein relative to the E2 ubiquitin-conjugating enzyme, which is part of the E3 ligase complex. Models that place these lysines within an appropriate distance for ubiquitination are predicted to be more effective degraders.

| Computational Approach | Application in PROTAC Design | Key Output/Insight | Reference |

|---|---|---|---|

| Protein-Protein Docking | Predicts the overall topology and protein-protein interface of the ternary complex. | Ensemble of possible 3D structures of the POI-PROTAC-E3 ligase complex. | medchemexpress.com |

| Molecular Dynamics (MD) Simulations | Evaluates the stability and conformational flexibility of predicted ternary complexes over time. | Information on the durability of protein-protein contacts and linker conformation. | |

| Ubiquitination Site Prediction | Analyzes the geometry of the modeled complex to determine if target lysines are accessible for ubiquitination. | Prediction of degradation efficiency based on proximity of lysine residues to the E2 enzyme's active site. | |

| Linker Conformational Sampling | Explores how different linkers can bridge the target protein and E3 ligase. | Prioritization of linker lengths and compositions for synthesis. |

Research Applications and Future Directions in Chemical Biology

Development of Chemical Probes for Investigating "Undruggable" Protein Targets through Degradation

Targeted protein degradation has emerged as a revolutionary therapeutic strategy, offering a pathway to address proteins previously considered "undruggable" with traditional inhibitor-based approaches. nih.govbpsbioscience.comresearchgate.net Unlike conventional drugs that merely block a protein's function, TPD aims to completely eliminate the target protein from the cell. bpsbioscience.com This is achieved using the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). researchgate.netnih.gov

The primary tools in this approach are PROTACs, heterobifunctional molecules designed with two key ligands connected by a linker. bpsbioscience.comresearchgate.net One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. Thalidomide-5'-propargyl-PEG3-OH is a foundational component for creating CRBN-based PROTACs. The thalidomide (B1683933) portion of the molecule acts as the E3 ligase ligand, binding specifically to CRBN. tenovapharma.comnih.gov The propargyl group provides a reactive handle for "click chemistry," allowing for the straightforward attachment of a ligand designed to bind a specific POI.

By bringing the POI and the CRBN E3 ligase into close proximity, the resulting PROTAC facilitates the transfer of ubiquitin tags to the target protein. bpsbioscience.comnih.gov This polyubiquitination marks the protein for destruction by the proteasome, effectively removing it from the cell. nih.gov This event-driven pharmacology is particularly powerful for targeting proteins that lack active sites for inhibition, such as scaffolding proteins and transcription factors, thereby expanding the druggable proteome. nih.govresearchgate.net

Exploration of Neosubstrate Selectivity and Underlying Mechanisms of Action

The mechanism of thalidomide and its derivatives is centered on their ability to modulate the function of the CRBN E3 ligase. researchgate.netjst.go.jp When these molecules, known as immunomodulatory drugs (IMiDs), bind to CRBN, they alter its surface to create a new interface. This new surface enables CRBN to recognize and bind to proteins it does not normally interact with. nih.govrsc.org These newly recruited proteins are termed "neosubstrates" and are subsequently ubiquitinated and degraded. jst.go.jpresearchgate.net Understanding and manipulating this neosubstrate selectivity is a major focus of research.

The discovery of neosubstrates has been pivotal in explaining the diverse biological effects of thalidomide and its analogues, lenalidomide (B1683929) and pomalidomide (B1683931). Initial landmark studies identified the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as key neosubstrates whose degradation is responsible for the potent anti-myeloma activity of these drugs. nih.govrsc.orgbiorxiv.orgnih.gov

Further research has expanded the list of known neosubstrates, revealing that different thalidomide analogues can induce distinct degradation profiles. For instance, lenalidomide uniquely promotes the degradation of casein kinase 1α (CK1α), which is critical for its efficacy in treating myelodysplastic syndrome, an effect not shared by thalidomide or pomalidomide. nih.govnih.gov Other neosubstrates that have been identified include GSPT1 (G1 to S phase transition 1), SALL4, and PLZF, the degradation of which has been linked to both therapeutic outcomes and the teratogenic effects of thalidomide. nih.govjst.go.jpresearchgate.netnih.gov The identification of these proteins is often accomplished through advanced proteomic screening in cell lines treated with the compounds. biorxiv.org

| Thalidomide Analogue | Key Neosubstrates | Associated Effect |

|---|---|---|

| Thalidomide | SALL4, PLZF | Teratogenicity jst.go.jpnih.gov |

| Lenalidomide | IKZF1, IKZF3, CK1α | Anti-myeloma, Anti-myelodysplastic syndrome nih.govrsc.org |

| Pomalidomide | IKZF1, IKZF3 | Anti-myeloma nih.govresearchgate.net |

| CC-885 | GSPT1 | Anti-myeloid leukemia activity nih.gov |

Research has demonstrated that even subtle modifications to the thalidomide scaffold can significantly alter the set of neosubstrates that are recruited to CRBN. nih.govacs.org The part of the molecule that protrudes from the core thalidomide structure plays a critical role in determining this new substrate specificity. acs.org This principle is central to the design of novel molecular glues and PROTACs.

By using building blocks like this compound, researchers can systematically explore this phenomenon. The PEG-propargyl linker serves as a versatile scaffold to which an infinite variety of POI-binding ligands can be attached. tenovapharma.com Each resulting PROTAC presents a unique chemical surface to the CRBN-PROTAC-POI ternary complex, potentially altering which endogenous proteins are recognized. This modular approach allows scientists to fine-tune the degradation profile of a PROTAC, aiming to maximize the degradation of the intended target while minimizing off-target degradation of other neosubstrates. jst.go.jp This is crucial for developing safer and more selective therapeutics. acs.org

Advanced Methodologies in Targeted Protein Degradation Studies

The evaluation of novel protein degraders relies on a suite of sophisticated biochemical and cell-based assays designed to measure every aspect of their function, from molecular interactions to cellular outcomes.

Before testing in a cellular environment, the fundamental mechanism of a PROTAC is validated using in vitro assays with purified components. These assays confirm the PROTAC's ability to induce the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and to trigger the subsequent enzymatic activity of the E3 ligase.

Protein-Protein Interaction (PPI) Assays: Techniques such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and HTRF (Homogeneous Time-Resolved Fluorescence) are proximity-based methods used to quantify the formation of the ternary complex in a high-throughput manner. bpsbioscience.com They provide quantitative data on the cooperativity and stability of the complex.

In Vitro Ubiquitination Assays: To directly measure E3 ligase activity, researchers combine the purified E1 activating enzyme, E2 conjugating enzyme, the CRBN E3 ligase complex, the target protein, ubiquitin, and the PROTAC. The transfer of ubiquitin to the target protein is then detected, often by Western blot, confirming the PROTAC's ability to induce the key enzymatic step of degradation.

Mass Spectrometry-Based Assays: Label-free techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight) mass spectrometry can be used to monitor the ubiquitination reaction by detecting the mass shift of the substrate as ubiquitin molecules are added. biorxiv.org This provides a direct and quantitative measure of E2/E3 ligase activity and is suitable for high-throughput screening. biorxiv.org

Ultimately, a PROTAC's effectiveness must be demonstrated within a living cell. Cell-based assays are designed to measure how well a PROTAC enters the cell, engages its targets, and induces degradation of the POI.

Protein Level Quantification: The most common method to assess degradation is Western blotting, which measures the reduction in the target protein's abundance following treatment. To determine efficacy, dose-response curves are generated to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).

Proteomics for Selectivity Profiling: To evaluate selectivity, mass spectrometry-based global proteomics is employed. biorxiv.org This powerful technique quantifies changes across thousands of proteins in the cell, allowing for an unbiased view of which proteins are degraded. This is critical for identifying the intended target as well as any off-target neosubstrates that may be degraded, providing a complete picture of the PROTAC's specificity. biorxiv.org

Target Engagement Assays: Cellular target engagement assays are used to confirm that the PROTAC is binding to CRBN within the cell. nih.gov Competition experiments, where the PROTAC competes with a known CRBN ligand, can validate this interaction.

Genetic Proximity Assays: Innovative methods like the Rapamycin-induced Proximity Assay (RiPA) use a genetic approach to pre-validate E3 ligase and target protein pairs. biorxiv.org This system can predict whether a specific E3 ligase, like CRBN, is capable of degrading a particular target before extensive chemical synthesis of a PROTAC is undertaken, thereby streamlining the discovery process. biorxiv.org

| Assay Type | Methodology Examples | Purpose |

|---|---|---|

| In Vitro PPI | AlphaLISA, HTRF | Quantify ternary complex formation and stability bpsbioscience.com |

| In Vitro Ubiquitination | Reconstituted E1/E2/E3 reactions, Western Blot | Directly measure PROTAC-induced ubiquitination of the target |

| Cell-Based Degradation | Western Blot, In-Cell ELISA | Measure degradation efficacy (DC₅₀, Dₘₐₓ) and kinetics nih.gov |

| Cell-Based Selectivity | Global Proteomics (Mass Spectrometry) | Identify on-target and off-target degradation across the proteome biorxiv.org |

| Cell-Based Target Engagement | NanoBRET™, Cellular Thermal Shift Assay (CETSA) | Confirm binding of the PROTAC to CRBN in living cells nih.gov |

Preclinical In Vivo Models for Assessing Targeted Protein Degradation (excluding human trials)

The evaluation of PROTACs, often constructed from building blocks like this compound, in preclinical in vivo models is a critical step toward validating their therapeutic potential. These models allow researchers to assess the efficacy and biological consequences of targeted protein degradation in a complex living system. For instance, thalidomide analogs have been used to create degraders targeting fusion proteins such as ZMYM2-FGFR1, which is associated with myeloid/lymphoid neoplasms. In preclinical assessments, these degraders have been shown to effectively induce the degradation of their target proteins both in vitro and in vivo. nih.gov

Another key area of preclinical investigation is in overcoming drug resistance. The androgen receptor (AR) is a crucial target in prostate cancer, but resistance to inhibitors often develops through mutations. The Crews lab developed ARCC-4, a PROTAC that recruits the VHL E3 ligase to degrade the AR. nih.gov In cellular models engineered to express AR mutations that confer resistance to standard inhibitors like enzalutamide, ARCC-4 successfully degraded the mutant AR proteins. nih.gov Similarly, PROTACs have been designed to degrade BRAF(V600E), a mutated protein common in melanoma that develops resistance to inhibitors. These PROTACs, linking a BRAF inhibitor to a thalidomide-based Cereblon (CRBN) ligand, demonstrated dose-dependent degradation of the mutated BRAF while leaving the wild-type protein unharmed in cellular models. nih.gov

Expanding the PROTAC Toolbox with Thalidomide-Based E3 Ligase Ligands

The modular nature of PROTACs, enabled by versatile building blocks such as this compound, allows for the systematic expansion of the range of proteins that can be targeted for degradation. nih.govresearchgate.net This is achieved by combining the thalidomide moiety, which recruits the CRBN E3 ligase, with a diverse array of ligands that bind to different proteins of interest (POIs). nih.gov

Combination with Diverse Target Protein Ligands for Broadening Degradation Scope

The thalidomide-based CRBN recruiting motif is a cornerstone of PROTAC development and has been successfully conjugated to ligands for a wide variety of protein classes to induce their degradation. jst.go.jpnih.govresearchgate.net The propargyl group on a linker, as seen in this compound, is particularly useful as it allows for straightforward "click chemistry" reactions to attach a ligand for the target protein. tenovapharma.commedchemexpress.combroadpharm.com This strategy has been used to create potent degraders for targets that were previously considered "undruggable," such as transcription factors and scaffolding proteins. youtube.comcellgs.com

Prominent examples of this approach include the development of dBET1, which combines the BRD4 inhibitor JQ1 with thalidomide to effectively degrade BRD4, a key protein in cancer. nih.govnih.govoup.com This concept has been extended to numerous other targets, demonstrating the broad applicability of the thalidomide-based PROTAC platform.

| PROTAC Name / Type | E3 Ligase Ligand | Target Protein Ligand | Target Protein Degraded |

| dBET1 | Thalidomide | JQ1 | BRD4 nih.govoup.com |

| ARV-825 | Thalidomide Analog | BET Inhibitor | BRD4 nih.gov |

| BRAF-PROTACs | Thalidomide | Vemurafenib | BRAF(V600E) nih.gov |

| BTK PROTAC | Thalidomide Derivative | BTK Inhibitor | BTK nih.gov |

| BCR-ABL PROTAC | Thalidomide Analog | Dasatinib | BCR-ABL nih.gov |

Integration into Multi-Target Degradation Strategies and Complex Biological Systems

The application of thalidomide-based degraders is evolving beyond single-target degradation to address more complex biological scenarios. Researchers are designing PROTACs that can induce the degradation of multiple targets or simultaneously modulate different pathways. An example of this is an MDM2-recruiting PROTAC that not only degrades BRD4 but also leads to the stabilization of the tumor suppressor p53, offering a synergistic antiproliferative effect. This demonstrates the potential to create molecules with multi-faceted impacts on complex disease networks.

Furthermore, the technology is being used to probe intricate biological systems. By degrading specific proteins, researchers can study the downstream effects on cellular pathways, mimicking genetic knockout studies but with the advantage of temporal control at the protein level. nih.govcellgs.com This is particularly valuable for studying stable proteins that are difficult to investigate using traditional knockdown technologies like siRNA. cellgs.com

Persistent Challenges and Emerging Opportunities in PROTAC Research and Development

Despite the rapid advancements in PROTAC technology, several challenges remain, including the emergence of acquired resistance. However, ongoing innovations in linker chemistry and the expansion of the E3 ligase toolbox are creating new opportunities to overcome these hurdles and develop next-generation protein degraders.

Addressing Acquired Resistance Mechanisms to Protein Degraders

Acquired resistance to protein degraders is a significant clinical challenge. nih.gov Resistance can emerge through various mechanisms, such as mutations in the target protein that prevent the PROTAC from binding, or mutations in the E3 ligase (e.g., CRBN) or other components of the ubiquitin-proteasome system. nih.gov

A key advantage of the PROTAC approach is its potential to overcome resistance mechanisms that affect traditional inhibitors. nih.gov For example, where a mutation in a kinase's active site might block an inhibitor, a PROTAC may still be able to bind to another part of the protein and induce its complete degradation. This has been demonstrated with AR-degrading PROTACs that remain effective against AR mutants resistant to standard antagonists. nih.gov Similarly, PROTACs targeting mutated BRAF have shown efficacy where inhibitors have failed. nih.gov The development of novel degraders targeting different Ikaros family zinc finger proteins (IKZF1/2/3) has also been shown to overcome resistance to existing drugs like pomalidomide in hematological cancers. acs.org

Innovations in Linker Chemistry and E3 Ligase Recruitment Strategies for Next-Generation Degraders

A major area of opportunity lies in expanding the repertoire of recruited E3 ligases beyond the commonly used CRBN and VHL. nih.govmarinbio.comdigitellinc.com The human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. youtube.combiorxiv.org Harnessing these alternative E3 ligases could lead to more selective, tissue-targeted protein degradation, potentially reducing off-target effects. marinbio.com Researchers have successfully developed ligands for other E3 ligases, including RNF114, KEAP1, and the aryl hydrocarbon receptor (AhR), and have used them to create functional PROTACs, thereby expanding the available toolbox for next-generation degrader development. nih.gov

Q & A

Basic Research Questions

Q. What are the key structural features of Thalidomide-5'-propargyl-PEG3-OH, and how do they influence its reactivity in PROTAC design?

- Methodological Answer : The compound integrates a thalidomide-derived cereblon-binding moiety, a propargyl group for click chemistry, and a triethylene glycol (PEG3) linker. The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation with azide-functionalized target-binding ligands, while the PEG3 spacer enhances solubility and reduces steric hindrance during ternary complex formation in PROTACs. Structural validation requires NMR (¹H/¹³C) and mass spectrometry (ESI-MS) to confirm the integrity of the propargyl group and PEG linker .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Store the compound at -20°C in anhydrous, light-protected conditions to prevent hydrolysis of the PEG3 linker and oxidation of the propargyl group. Prior to use, verify purity via HPLC (≥95% by reverse-phase C18 column, acetonitrile/water gradient) and assess solubility in polar aprotic solvents (e.g., DMSO or DMF) to avoid aggregation. Pre-formulate stock solutions in aliquots to minimize freeze-thaw cycles .

Advanced Research Questions

Q. What experimental strategies optimize the conjugation efficiency of this compound with target ligands in PROTAC synthesis?

- Methodological Answer : Use CuAAC with a 1:1.2 molar ratio of propargyl-PEG3-thalidomide to azide-functionalized ligands, supplemented with CuSO₄ (1 mM) and sodium ascorbate (2 mM) in DMF/water (3:1). Monitor reaction progress by TLC (silica gel, UV visualization) or LC-MS. Purify via size-exclusion chromatography (SEC) to remove unreacted ligands and copper residues. Confirm conjugation efficiency by observing a mass shift of +[ligand mass] in MALDI-TOF .

Q. How do researchers address discrepancies in protein degradation efficiency when using this compound-based PROTACs across different cell lines?

- Methodological Answer : Variability may arise from differences in cereblon expression (validate via Western blot) or intracellular redox conditions affecting CuAAC efficiency. Perform dose-response assays (1–1000 nM) and compare degradation kinetics using ubiquitination-specific antibodies (e.g., anti-polyubiquitin). Use isogenic cell lines with CRISPR-mediated cereblon knockout as a negative control .

Q. What analytical techniques are critical for characterizing batch-to-batch consistency of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, 220 nm detection) with acetonitrile/0.1% TFA gradient.

- Structural integrity : ¹H NMR (DMSO-d6) to confirm PEG3 methylene protons (δ 3.5–3.7 ppm) and propargyl proton (δ 2.8–3.0 ppm).

- Functional group validation : FT-IR for propargyl C≡C stretch (~2100 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹) .

Q. How does the PEG3 linker length in this compound impact ternary complex formation and target protein degradation kinetics?

- Methodological Answer : Shorter PEG linkers (e.g., PEG3 vs. PEG5) may reduce ubiquitination efficiency due to insufficient spacing between cereblon and the target protein. Compare degradation half-lives (t₁/₂) using time-course Western blotting. Employ surface plasmon resonance (SPR) to measure binding affinities of PROTACs with varying PEG lengths to cereblon and target proteins .

Q. What in vivo considerations are critical when formulating this compound for preclinical studies?

- Methodological Answer : Optimize pharmacokinetics by PEGylation to prolong half-life. Assess plasma stability via LC-MS/MS after intravenous administration in rodents. Monitor off-target effects using proteome-wide ubiquitination profiling (Ubiscan). Dose adjustments may be needed to mitigate thalidomide-associated teratogenicity, guided by ICH S5(R3) developmental toxicity guidelines .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the cytotoxicity of this compound in primary vs. cancer cell lines?

- Methodological Answer : Discrepancies may stem from differential expression of cereblon isoforms or metabolic enzymes (e.g., CYP3A4/5) that modify thalidomide’s scaffold. Perform RNA-seq to correlate cytotoxicity with cereblon splice variants. Use CRISPR-Cas9 to knock in specific isoforms and re-test cytotoxicity. Include controls with non-PEGylated thalidomide analogs to isolate PEG3-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.